Boc-D-Dap(Fmoc)-OH Boc-D-Dap(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 131570-56-4
VCID: VC21541050
InChI: InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol

Boc-D-Dap(Fmoc)-OH

CAS No.: 131570-56-4

Cat. No.: VC21541050

Molecular Formula: C23H26N2O6

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Dap(Fmoc)-OH - 131570-56-4

CAS No. 131570-56-4
Molecular Formula C23H26N2O6
Molecular Weight 426.5 g/mol
IUPAC Name (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
Standard InChI Key MVWPBNQGEGBGRF-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Chemical Properties and Structure

Boc-D-Dap(Fmoc)-OH possesses a well-defined chemical structure with precise molecular properties that make it suitable for peptide synthesis applications.

Basic Chemical Properties

The fundamental chemical characteristics of Boc-D-Dap(Fmoc)-OH are summarized in the following table:

PropertyValueSource
CAS Number131570-56-4
Molecular FormulaC₂₃H₂₆N₂O₆
Molecular Weight426.47 g/mol
MDL NumberMFCD00236844
SolubilitySoluble in DMSO
Recommended Storage-20°C

The compound features a D-configured diaminopropionic acid core with its alpha-amino group protected by a Boc group and its beta-amino group protected by an Fmoc group. This orthogonal protection scheme allows for selective deprotection during peptide synthesis operations .

Structural Characteristics

Boc-D-Dap(Fmoc)-OH is characterized by its unique stereochemistry and dual protecting groups. The D-configuration at the alpha carbon imparts specific structural properties that differentiate it from its L-isomer. The compound includes:

  • A carboxylic acid functional group (C-terminus)

  • A tert-butyloxycarbonyl (Boc) protected alpha-amino group

  • A 9-fluorenylmethoxycarbonyl (Fmoc) protected beta-amino group

  • D-stereochemistry at the alpha carbon

This arrangement creates a versatile building block with orthogonal protection, meaning each protecting group can be removed under different conditions without affecting the other .

Synthesis and Preparation

Stock Solution Preparation

For research applications, proper preparation of Boc-D-Dap(Fmoc)-OH solutions is critical. The compound can be dissolved in DMSO to prepare stock solutions of various concentrations. The following table provides guidance on preparing different concentrations:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.3448 mL11.7242 mL23.4483 mL
5 mM0.4690 mL2.3448 mL4.6897 mL
10 mM0.2345 mL1.1724 mL2.3448 mL

Source:

Proper handling of stock solutions is essential for maintaining compound integrity. GlpBio recommends: "Please select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents; once the solution is prepared, please store it in separate packages to avoid product failure caused by repeated freezing and thawing."

Applications in Peptide Synthesis

Role as a Building Block

Boc-D-Dap(Fmoc)-OH serves as a specialized amino acid building block in solid-phase peptide synthesis (SPPS). Its unique structure with orthogonal protecting groups makes it particularly valuable for creating peptides with specific modifications .

The compound is frequently employed in applications where:

  • Site-specific modifications are needed

  • Cross-linking between peptide chains is required

  • The introduction of D-amino acids is necessary for enhanced stability

  • Bioconjugation chemistry requires an additional coupling site

Comparison with Related Compounds

Boc-D-Dap(Fmoc)-OH bears structural similarities to Fmoc-D-Dap(Boc)-OH, but with a crucial difference in the arrangement of protecting groups. This distinction is illustrated in the following comparison:

PropertyBoc-D-Dap(Fmoc)-OHFmoc-D-Dap(Boc)-OH
CAS Number131570-56-4198544-42-2
Molecular FormulaC₂₃H₂₆N₂O₆C₂₃H₂₆N₂O₆
Molecular Weight426.47 g/mol426.5 g/mol
Alpha-Amino ProtectionBocFmoc
Beta-Amino ProtectionFmocBoc

Sources:

Despite having identical molecular formulas and nearly identical molecular weights, these compounds offer different reactivity profiles due to the reversed positioning of the protecting groups. This allows researchers to select the appropriate isomer based on their specific synthetic strategy .

Research Applications

Peptide Modifications

Boc-D-Dap(Fmoc)-OH has found significant utility in creating modified peptides. The compound's D-configuration contributes to increased stability against enzymatic degradation in peptides, making it valuable for developing peptide-based therapeutics with enhanced pharmacokinetic profiles .

Research applications include:

  • Development of peptide-based drug candidates

  • Creation of peptide libraries for screening purposes

  • Synthesis of peptidomimetics with improved biological properties

  • Introduction of non-natural amino acids into peptide sequences

Bioconjugation Applications

The orthogonal protection scheme of Boc-D-Dap(Fmoc)-OH makes it particularly valuable for bioconjugation chemistry, where controlled and selective modifications are essential. Similar to FMOC-Dap(Boc)-OH, the compound's amino groups can be selectively deprotected and conjugated with various functional moieties, including:

  • Fluorescent dyes for imaging applications

  • Quencher molecules for FRET-based assays

  • Biotin for affinity-based applications

  • Cross-linking agents for structural studies

The ability to selectively modify one amino group while keeping the other protected provides researchers with precise control over the conjugation process .

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